molecular formula C6H4BrN3 B7904009 2-Bromopyrazolo[1,5-a]pyrimidine

2-Bromopyrazolo[1,5-a]pyrimidine

Cat. No. B7904009
M. Wt: 198.02 g/mol
InChI Key: VYQGFUFEQYLINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromopyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromopyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromopyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : 2-Bromopyrazolo[1,5-a]pyrimidine derivatives have been used in the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These compounds show potential in various electrophilic substitution reactions (Atta, 2011).

  • Antitrypanosomal and Antimicrobial Properties : Pyrazolo[1,5-a]pyrimidines, including derivatives of 2-Bromopyrazolo[1,5-a]pyrimidine, exhibit properties as antimetabolites in purine biochemical reactions, showing potential for antitrypanosomal activity (Abdelriheem et al., 2017).

  • Improved Synthesis Methods for Pyrazolo[1,5-a]pyrimidine Scaffolds : Research shows the development of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that facilitates the functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. This improves the synthesis process, especially when incorporating unique aryl and amino substituents (Catalano et al., 2015).

  • Corrosion Inhibition in Cooling Water Systems : Heterocyclic compounds like 2-Bromopyrazolo[1,5-a]pyrimidine derivatives are effective in inhibiting corrosion in industrial cooling water systems, particularly for various ferrous alloys (Mahgoub et al., 2010).

  • Anticancer and Antimicrobial Agents : Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines, derived from pyrazolo[1,5-a]pyrimidine, have been synthesized and show potential as anti-proliferative agents against human breast cancer cells. Some compounds also display promising antimicrobial properties (Atta et al., 2019).

  • Palladium-Catalyzed Synthesis Applications : The palladium-catalyzed synthesis of 3-arylpyrazolo[1,5-a]pyrimidines, including derivatives of 2-Bromopyrazolo[1,5-a]pyrimidine, has been explored. This method is useful in synthesizing CRHR1 antagonists, which have clinical applications (Majo et al., 2003).

  • cAMP Phosphodiesterase Inhibitors : 2-Bromopyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as cAMP phosphodiesterase inhibitors, which could have applications in various therapeutic areas (Novinson et al., 1975).

  • Preparation of Functional Fluorophores : The use of 2-Bromopyrazolo[1,5-a]pyrimidine derivatives in the synthesis of functional fluorophores has been investigated. These compounds could be used in biological and environmental sensing applications (Castillo et al., 2018).

  • Antiviral Activity : Derivatives of 2-Bromopyrazolo[1,5-a]pyrimidine have shown potential as inhibitors of hepatitis C virus, demonstrating significant antiviral activity (Hwang et al., 2012).

properties

IUPAC Name

2-bromopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQGFUFEQYLINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.